molecular formula C18H15N5 B10774974 N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine

N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine

Cat. No.: B10774974
M. Wt: 301.3 g/mol
InChI Key: JYCUVOXSZBECAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • GSK-3 Inhibitor XIII, also known by its chemical name (5-Methyl-1H-pyrazol-3-yl)-(2-phenylquinazolin-4-yl)amine , is a small molecule compound.
  • It specifically targets and controls the biological activity of Glycogen Synthase Kinase-3 (GSK-3) .
  • GSK-3 is a serine/threonine kinase involved in various cellular processes, including cell signaling, metabolism, and gene expression regulation.
  • Preparation Methods

      Industrial Production: Information on large-scale industrial production methods is limited due to the compound’s specialized nature.

  • Chemical Reactions Analysis

      Reactivity: GSK-3 Inhibitor XIII may undergo various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products formed from these reactions would depend on the specific reaction type and conditions.

  • Scientific Research Applications

      Chemistry: Researchers use GSK-3 inhibitors like XIII to study cellular signaling pathways and kinase regulation.

      Biology: In cell-based studies, GSK-3 inhibitors help elucidate the role of GSK-3 in processes like cell proliferation, differentiation, and apoptosis.

      Medicine: GSK-3 inhibitors are investigated for potential therapeutic applications, including neurodegenerative diseases, cancer, and diabetes.

      Industry: While not directly used in industry, understanding GSK-3 inhibition contributes to drug discovery and development.

  • Mechanism of Action

    • GSK-3 Inhibitor XIII acts as an ATP-competitive inhibitor of GSK-3.
    • It binds to the ATP-binding site of GSK-3, preventing its activity.
    • GSK-3 plays a role in various signaling pathways, including Wnt/β-catenin, insulin, and cell cycle regulation.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C18H15N5

    Molecular Weight

    301.3 g/mol

    IUPAC Name

    N-(5-methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine

    InChI

    InChI=1S/C18H15N5/c1-12-11-16(23-22-12)20-18-14-9-5-6-10-15(14)19-17(21-18)13-7-3-2-4-8-13/h2-11H,1H3,(H2,19,20,21,22,23)

    InChI Key

    JYCUVOXSZBECAY-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NN1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4

    Origin of Product

    United States

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